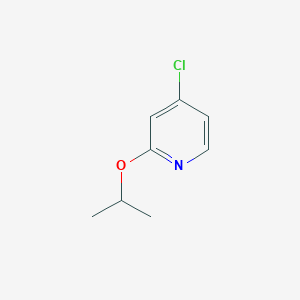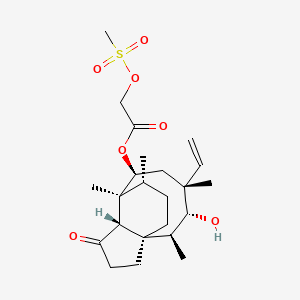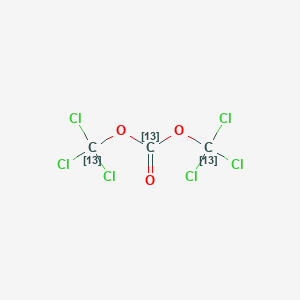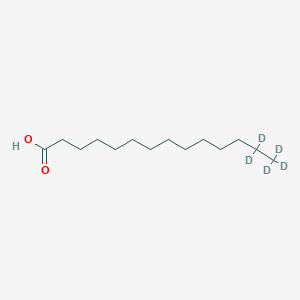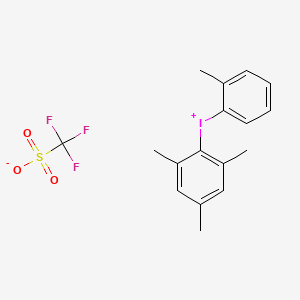![molecular formula C13H17F3N2 B1428393 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine CAS No. 1503801-78-2](/img/structure/B1428393.png)
3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine
Overview
Description
3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a trifluoromethyl group and two methyl groups
Preparation Methods
The synthesis of 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine typically involves several steps, starting with the preparation of the piperazine core. One common synthetic route is the reaction of 4-(trifluoromethyl)aniline with 2,6-dimethylpiperazine under acidic conditions. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques, such as recrystallization or chromatography.
Chemical Reactions Analysis
3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: : Using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: : Reactions with nucleophiles or electrophiles to replace hydrogen atoms or other substituents on the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives of the original compound.
Scientific Research Applications
This compound has several scientific research applications, including its use in:
Chemistry: : As a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: : Studying its interactions with biological targets and pathways, which can provide insights into its potential therapeutic effects.
Medicine: : Investigating its potential as a drug candidate for various diseases, given its unique chemical structure and properties.
Industry: : Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
3,5-Dimethylpiperazine: : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)aniline: : A simpler compound without the piperazine ring, used as a starting material in the synthesis of the target compound.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-7-18(8-10(2)17-9)12-5-3-11(4-6-12)13(14,15)16/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRYODCWZLVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
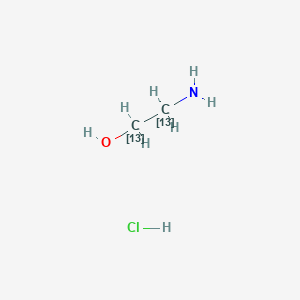
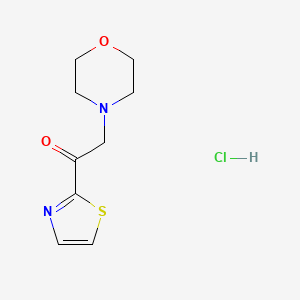
![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
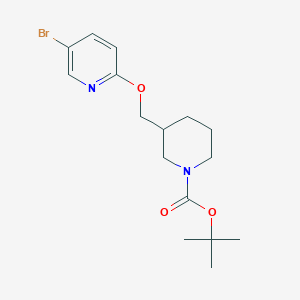
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
